2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol
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Overview
Description
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with amino and bromophenyl groups, as well as a phenol ring substituted with a chlorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
Indole derivatives: Possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C23H17BrClN3O2 |
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Molecular Weight |
482.8 g/mol |
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17BrClN3O2/c24-16-7-5-14(6-8-16)19-12-27-23(26)28-22(19)18-10-9-17(11-21(18)29)30-13-15-3-1-2-4-20(15)25/h1-12,29H,13H2,(H2,26,27,28) |
InChI Key |
LYRJJSGTROUNPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O)Cl |
Origin of Product |
United States |
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